

# physicochemical properties of 3-tert-butylphenol

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Compound of Interest

Compound Name: 3-tert-Butylphenol

Cat. No.: B181075

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An In-depth Technical Guide on the Physicochemical Properties of 3-tert-Butylphenol

This technical guide provides a comprehensive overview of the core physicochemical properties of **3-tert-butylphenol**, tailored for researchers, scientists, and professionals in drug development. The information is presented to facilitate easy comparison and understanding of its fundamental chemical characteristics.

**Chemical Identity** 

| Identifier        | Value   |  |
|-------------------|---|--|
| IUPAC Name        | 3-(2-methylpropan-2-yl)phenol                   |  |
| Synonyms          | m-tert-Butylphenol, 3-(1,1-Dimethylethyl)phenol |  |
| CAS Number        | 585-34-2[1]                                     |  |
| Molecular Formula | C10H14O[1][2]                                   |  |
| Molecular Weight  | 150.22 g/mol [2][3]                             |  |
| Canonical SMILES  | CC(C)(C)c1cccc(O)c1[4]                          |  |
| InChI Key         | CYEKUDPFXBLGHH-UHFFFAOYSA-N[4]                  |  |

# **Physicochemical Data**

The following tables summarize the key physicochemical properties of **3-tert-butylphenol**, providing a range of reported values for critical parameters.



Table 2.1: Thermal and Physical Properties

| Property                     | Value Value                    | Conditions                 |
|------------------------------|--------------------------------|----------------------------|
| Melting Point                | 40-46 °C[4][5][6][7][8][9][10] | -                          |
| 42.3 °C[11]                  | @ 760.00 mm Hg                 | _                          |
| 41.0 to 45.0 °C[12]          | -                              |                            |
| Boiling Point                | 240 °C[1][11]                  | @ 760 mmHg                 |
| 125-130 °C[4][5][6][7][10]   | @ 20 mmHg                      | _                          |
| 132 °C[12]                   | @ 20 mmHg                      |                            |
| Density                      | 0.971 g/cm <sup>3</sup> [1]    | -                          |
| 0.97 g·cm <sup>-3</sup> [13] | -                              |                            |
| Flash Point                  | 108.89 °C (228.00 °F)[11]      | TCC (Tagliabue Closed Cup) |
| 109.5 °C[1]                  | -                              | _                          |
| 109 °C (228.2 °F)[4][7]      | Closed cup                     |                            |
| Vapor Pressure               | 0.025 mmHg[3][11]              | @ 25 °C                    |

Table 2.2: Solubility and Partitioning Behavior

| Property         | Value         | Conditions             |
|------------------|---------------|------------------------|
| Water Solubility | 2070 mg/L[11] | @ 25 °C (experimental) |
| 2.07 g/L[13]     | @ 25 °C       |                        |
| logP (o/w)       | 3.300[10][11] | -                      |
| рКа              | 10.12[6][10]  | @ 25 °C                |

# **Experimental Protocols**

The following sections detail the general experimental methodologies for determining the key physicochemical properties of phenolic compounds like **3-tert-butylphenol**. These are based on standardized and widely accepted laboratory procedures.



#### **Melting Point Determination**

The melting point of a solid organic compound is a key indicator of its purity and is determined by heating a small sample and observing the temperature range over which it transitions from a solid to a liquid.

Methodology (Capillary Method):

- A small, finely powdered sample of 3-tert-butylphenol is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
- The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.
- The assembly is placed in a heating bath (e.g., an oil bath or a metal block apparatus).
- The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
- The temperature at which the first drop of liquid appears (T<sub>1</sub>) and the temperature at which the entire sample becomes liquid (T<sub>2</sub>) are recorded. The melting point is reported as the range T<sub>1</sub> T<sub>2</sub>. For a pure compound, this range is typically narrow (0.5-1 °C).

## **Boiling Point Determination**

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology (Distillation Method):

- A sample of 3-tert-butylphenol (at least 5 mL) is placed in a distillation flask with a few boiling chips or a magnetic stir bar.
- The distillation apparatus is assembled with a condenser and a collection flask. A
  thermometer is positioned so that the top of the bulb is level with the bottom of the side arm
  of the distillation flask.
- The flask is heated to bring the liquid to a boil.



 The temperature is recorded when the vapor temperature stabilizes, which corresponds to the boiling point at the measured atmospheric pressure.

## **Density Determination**

The density of a solid can be determined by measuring its mass and volume.

Methodology (Volume Displacement):

- The mass of a sample of 3-tert-butylphenol is accurately measured using an analytical balance.
- A graduated cylinder is partially filled with a liquid in which the compound is insoluble (e.g., water, if the dissolution rate is slow enough for the measurement), and the initial volume is recorded.
- The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged and no air bubbles are trapped.
- The new volume in the graduated cylinder is recorded. The difference between the final and initial volumes gives the volume of the solid.
- The density is calculated by dividing the mass of the sample by its volume.

# **Water Solubility Determination (OECD 105)**

The water solubility is determined by the saturation mass concentration of the substance in water at a given temperature. The flask method is suitable for substances with solubilities above  $10^{-2}$  g/L.

Methodology (Flask Method):

- An excess amount of **3-tert-butylphenol** is added to a flask containing purified water.
- The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).



- The mixture is then allowed to stand to allow for phase separation. Centrifugation may be used to separate the solid from the aqueous phase.
- A sample of the clear aqueous supernatant is carefully removed.
- The concentration of **3-tert-butylphenol** in the aqueous sample is determined using a suitable analytical method (e.g., HPLC, GC, or UV-Vis spectroscopy).
- The solubility is reported as the mean of at least three determinations.

#### pKa Determination (OECD 112)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For phenols, this reflects the acidity of the hydroxyl proton.

Methodology (Titration Method):

- A known amount of 3-tert-butylphenol is dissolved in a suitable solvent (e.g., a water-methanol mixture).
- The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
- The pH of the solution is monitored throughout the titration using a calibrated pH meter.
- A titration curve (pH vs. volume of titrant added) is plotted.
- The pKa is determined from the pH at the half-equivalence point of the titration.

#### logP Determination (OECD 107)

The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, in this case, n-octanol and water. It is a measure of the lipophilicity of a substance.

Methodology (Shake Flask Method):

n-Octanol and water are mutually saturated before the experiment.



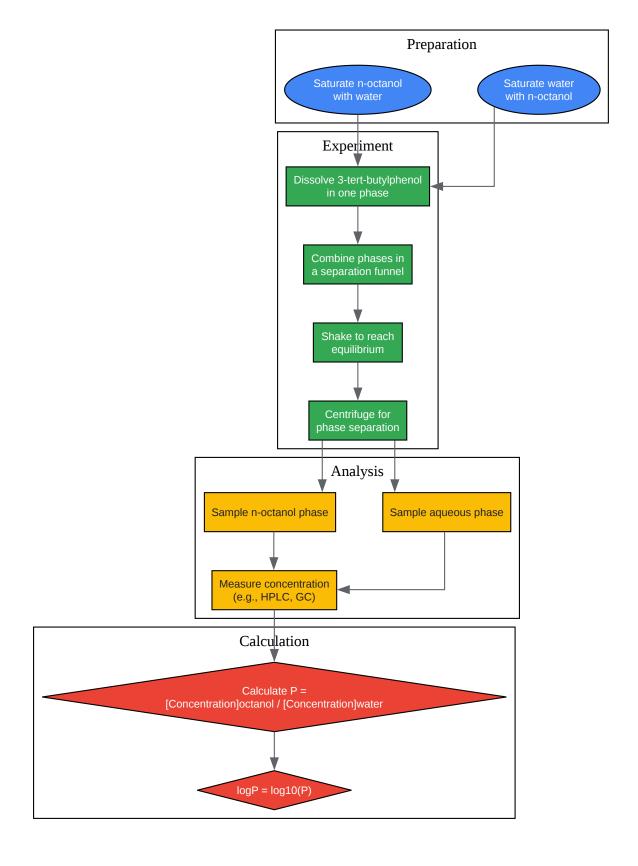
- A known amount of **3-tert-butylphenol** is dissolved in either water or n-octanol.
- The solution is placed in a vessel with a known volume of the other solvent.
- The vessel is shaken until equilibrium is reached (e.g., for several hours at a constant temperature).
- The mixture is centrifuged to ensure complete separation of the two phases.
- The concentration of **3-tert-butylphenol** in both the n-octanol and water phases is determined by a suitable analytical method.
- The partition coefficient (P) is calculated as the ratio of the concentration in n-octanol to the concentration in water. The result is typically expressed as its base-10 logarithm (logP).

# Visualizations

# **Experimental Workflow for logP Determination**

The following diagram illustrates the general workflow for determining the octanol-water partition coefficient (logP) using the shake-flask method.





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Caption: Workflow for logP determination by the shake-flask method.



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